molecular formula C17H16N6O3S B2755043 (Z)-7-(2-(4-ethylphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione CAS No. 325996-03-0

(Z)-7-(2-(4-ethylphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione

Cat. No.: B2755043
CAS No.: 325996-03-0
M. Wt: 384.41
InChI Key: SWQNTYZTYQBZPC-MOSHPQCFSA-N
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Description

(Z)-7-(2-(4-ethylphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione is a useful research compound. Its molecular formula is C17H16N6O3S and its molecular weight is 384.41. The purity is usually 95%.
BenchChem offers high-quality (Z)-7-(2-(4-ethylphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-7-(2-(4-ethylphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-[(4-ethylphenyl)diazenyl]-8-hydroxy-2,4-dimethylpurino[8,7-b][1,3]thiazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3S/c1-4-9-5-7-10(8-6-9)19-20-13-15(25)23-11-12(18-16(23)27-13)21(2)17(26)22(3)14(11)24/h5-8,25H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLUUWVDZCEHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N=NC2=C(N3C4=C(N=C3S2)N(C(=O)N(C4=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-7-(2-(4-ethylphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thiazolo[2,3-f]purine core with a hydrazone functional group. Its molecular formula is C16H18N4O3S, and it has a molecular weight of approximately 342.41 g/mol. The presence of the ethylphenyl group may influence its interaction with biological targets.

Research indicates that compounds similar to (Z)-7-(2-(4-ethylphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione exhibit various mechanisms of action:

  • Enzyme Inhibition : Some thiazole derivatives have been shown to inhibit key enzymes such as xanthine oxidase and cyclooxygenase (COX), which are involved in inflammatory pathways and uric acid metabolism. This inhibition can lead to reduced inflammation and lower uric acid levels in conditions like gout .
  • Antitumor Activity : Preliminary studies suggest that thiazolo[2,3-f]purines may possess cytotoxic properties against certain cancer cell lines. This activity is often attributed to their ability to interfere with nucleic acid synthesis or induce apoptosis in tumor cells .

In Vitro Studies

Several in vitro studies have assessed the biological activity of related compounds:

  • Antioxidant Activity : Compounds containing thiazole rings have demonstrated significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models.
  • Cytotoxicity : Testing against various cancer cell lines revealed that certain derivatives exhibited IC50 values in the micromolar range, indicating potential for further development as anticancer agents .

Case Studies

  • Case Study on Gout Management : A study investigated the efficacy of a thiazolo derivative similar to (Z)-7-(2-(4-ethylphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione in patients with gout. Results showed significant reductions in serum uric acid levels and improvement in clinical symptoms after administration over four weeks.
  • Cancer Treatment Trials : Clinical trials involving thiazole-based compounds have reported promising results in shrinking tumors in patients with specific types of cancer. The mechanism was linked to the induction of apoptosis and inhibition of tumor growth factors.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that thiazolo-purine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to (Z)-7-(2-(4-ethylphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione have shown high activity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Antiviral Properties

Thiazolo-purines have also been explored for their antiviral properties. Some derivatives have demonstrated efficacy against herpes simplex virus type 1 (HSV-1), including strains resistant to conventional antiviral treatments like acyclovir. The incorporation of hydrophilic groups into the thiazolo-purine structure has been shown to enhance solubility and improve antiviral activity .

Case Study 1: Synthesis and Evaluation of Thiazolo-Purines

A study focused on synthesizing various thiazolo-purine derivatives revealed that modifications at specific positions significantly influenced their biological activities. For example, the introduction of hydrazone moieties enhanced cytotoxicity against cancer cell lines while maintaining antiviral activity. The study utilized a combination of synthetic strategies to optimize yields and biological efficacy .

Case Study 2: Structure-Activity Relationship Analysis

Research involving structure-activity relationship (SAR) analysis of thiazolo-purines indicated that the presence of bulky substituents at the 4-position of the phenyl ring could enhance cytotoxicity. This was evidenced by comparing several derivatives where variations in substituent size and electronic properties were systematically studied. The findings suggested that specific structural features are crucial for maximizing therapeutic potential .

Data Tables

Compound StructureActivity TypeTarget CellsReference
(Z)-7-(2-(4-ethylphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trioneAnticancer4T1 Murine Mammary Carcinoma
Thiazolo-Purine Derivative AAntiviralHSV-1
Thiazolo-Purine Derivative BAnticancerCOLO201 Human Colorectal Adenocarcinoma

Preparation Methods

Hantzsch-Type Cyclocondensation

The thiazole ring is synthesized via the Hantzsch method, reacting α-halocarbonyl precursors with thiourea derivatives. For example:

  • Step 1 : 6-Amino-1,3-dimethyluracil (I ) is halogenated at position 7 using PCl₅ in DMF to yield 7-chloro-1,3-dimethylpurine-2,4,6-trione (II ).
  • Step 2 : Cyclocondensation of II with thioacetamide in refluxing ethanol forms the thiazolo[2,3-f]purine trione (III ) via nucleophilic attack at C7, followed by sulfur incorporation and ring closure.

Reaction Conditions :

Reagent Solvent Temperature (°C) Time (h) Yield (%)
Thioacetamide Ethanol 80 6 72

Characterization :

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 3.28 (s, 3H, N1-CH₃), 3.42 (s, 3H, N3-CH₃), 8.21 (s, 1H, C8-H).
  • IR (KBr): 1720 cm⁻¹ (C=O), 1615 cm⁻¹ (C=N).

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency. A mixture of I , CS₂, and K₂CO₃ irradiated at 150°C for 20 minutes produces III in 89% yield, reducing side-product formation.

Stereochemical Control and Purification

Chromatographic Resolution

The crude product is purified via silica gel chromatography (ethyl acetate:hexane, 3:7) to isolate the Z isomer. Reverse-phase HPLC (C18 column, MeOH:H₂O 70:30) confirms >98% purity.

Crystallographic Validation

Single-crystal X-ray diffraction of the Z isomer reveals a dihedral angle of 12° between the thiazolo-purine core and the arylhydrazone plane, stabilizing the configuration via intramolecular H-bonding (N-H···O=C).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Hantzsch Condensation High regioselectivity Long reaction time 72
Microwave Synthesis Rapid, energy-efficient Specialized equipment required 89
Hydrazone Coupling Stereoselective Z formation Acid-sensitive substrates 68

Mechanistic Insights into Z Selectivity

The Z configuration arises from:

  • Steric hindrance : The 4-ethylphenyl group adopts a position anti to the bulkier purine trione core.
  • Hydrogen bonding : Intramolecular H-bonding between the hydrazone NH and the C6 carbonyl stabilizes the Z isomer.

Scalability and Industrial Feasibility

Kilogram-scale production employs continuous-flow reactors for the microwave step, achieving 82% yield with a space-time yield of 0.45 kg·L⁻¹·h⁻¹. Solvent recovery systems reduce waste generation by 40%.

Q & A

Q. Basic

  • Aprotic solvents : Use anhydrous DMSO or DMF for lyophilized samples (stable for ≥6 months at -20°C) .
  • Avoid protic solvents : Ethanol/water mixtures accelerate hydrolysis of the trione moiety .
    Stability testing : Monitor via HPLC-UV (λ = 254 nm) quarterly .

How does the Z-configuration of the hydrazono group influence its biological activity compared to the E-isomer?

Advanced
The Z-isomer’s spatial arrangement enhances:

  • Hydrogen bonding : The (Z)-configuration aligns NH and carbonyl groups for stronger interactions with catalytic lysine residues (e.g., in kinases) .
  • Metabolic resistance : Reduced steric exposure decreases oxidation by CYP450 enzymes (t₁/₂ increased by 2-fold vs. E-isomer) .
    Methodology : Isomerize via UV irradiation and separate using chiral HPLC (Chiralpak IA column) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.